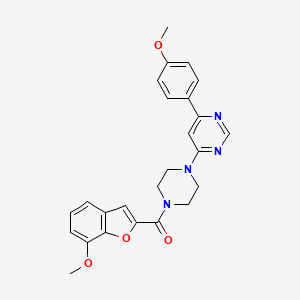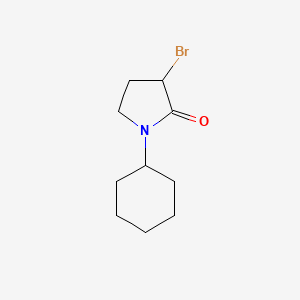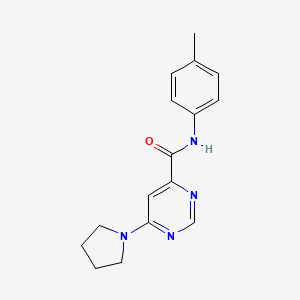![molecular formula C14H11ClN4S2 B2606774 4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 338760-86-4](/img/structure/B2606774.png)
4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide” is a chemical compound with the empirical formula C11H10ClN3S . It is used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms .Physical and Chemical Properties Analysis
The compound has a molecular weight of 251.74 . It is a solid substance .Scientific Research Applications
Synthesis and Structural Insights
Synthesis and Structural Characterization : The compound 4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide and related molecules have been a subject of synthesis and structural analysis. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized related compounds, showcasing their structural determination through single crystal diffraction, revealing their isostructural nature with triclinic symmetry. These molecules, including the compound of interest, are noted for their planarity and the perpendicular orientation of certain phenyl groups to the rest of the molecule, suggesting a complex geometric arrangement conducive for further study and application (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Synthesis and Modifications
Facile Synthesis and Schiff Base Formation : Mobinikhaledi et al. (2010) reported the facile synthesis of 4-allyl-5-piridine-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives. This synthesis pathway involves a sequence of reactions leading to Schiff base derivatives, indicating the compound's versatility in forming chemically diverse derivatives, crucial for various scientific applications (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Biological Applications and Studies
Antimicrobial and Enzyme Inhibition Studies : Research by Bekircan, Ülker, and Menteşe (2015) utilized a derivative of this compound as a precursor in synthesizing compounds for biological activity studies. These compounds were evaluated for their inhibition activity against lipase and α-glucosidase, showcasing the compound's potential in biomedical applications, especially in metabolic studies (Bekircan, Ülker, & Menteşe, 2015).
Corrosion Inhibition Properties : Orhan et al. (2012) studied a derivative of this compound, specifically its role in corrosion inhibition of mild steel in acidic conditions. Their findings suggest the compound's adsorption onto the steel surface, leading to the formation of protective films, indicating its potential use in industrial applications for corrosion protection (Orhan, Ercan, Koparir, & Soylemez, 2012).
Synthesis and Biological Activities of Hybrid Molecules : Ceylan et al. (2014) engaged in the synthesis of hybrid molecules containing azole moieties, including 1,2,4-triazole. These synthesized compounds were subjected to various biological activity tests, revealing some possessing antimicrobial, antilipase, and/or antiurease activities. This highlights the compound's capacity to be integrated into complex molecules with significant biological activities (Ceylan, Bayrak, Demirbaş, Ulker, Alpay‐Karaoglu, & Demirbas, 2014).
Gas-Phase Pyrolysis and Chemical Transformations : Cartwright, Clark, and McNab (2001) explored the gas-phase pyrolysis of derivatives of 4-amino-4H-1,2,4-triazoles, leading to the formation of [1,3]thiazolo[3,2-b][1,2,4]triazoles. This study unveils the compound's potential in chemical synthesis pathways, especially in high-temperature conditions, contributing to the field of synthetic chemistry (Cartwright, Clark, & McNab, 2001).
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S2/c1-2-7-19-12(17-18-14(19)20)11-8-21-13(16-11)9-3-5-10(15)6-4-9/h2-6,8H,1,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYVJMARAHRXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2606694.png)
![1-[(4-Fluorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2606695.png)

![N-cyclopentyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2606698.png)


![2,6-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2606704.png)

![Methyl 5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2606706.png)
![3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2606708.png)


![2-[[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2606714.png)
